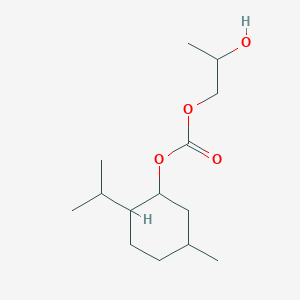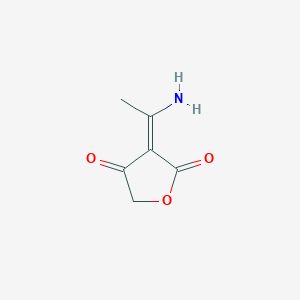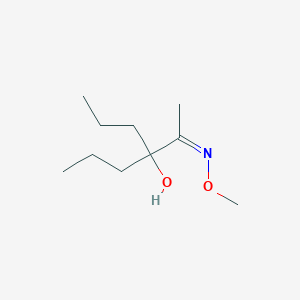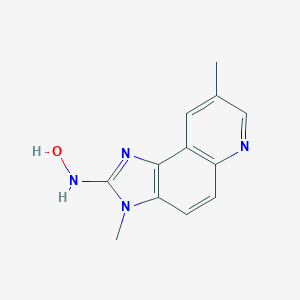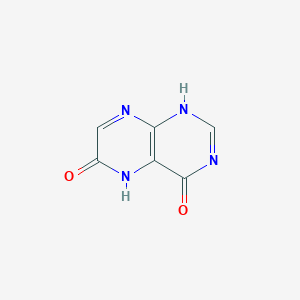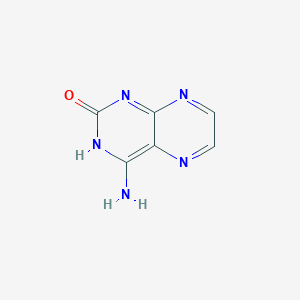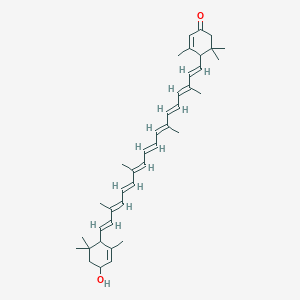
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester, also known as BIRB 796, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in inflammation and stress responses and has been implicated in many diseases, including rheumatoid arthritis, Alzheimer's disease, and cancer. BIRB 796 has been studied extensively for its potential therapeutic applications, as well as for its use as a research tool in studying the p38 MAPK pathway.
Mechanism of Action
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 works by binding to the ATP-binding site of p38 MAPK, preventing its activation and subsequent downstream signaling. This inhibition of p38 MAPK has been shown to have anti-inflammatory, anti-apoptotic, and anti-proliferative effects, making it a potential therapeutic target for a variety of diseases.
Biochemical and Physiological Effects:
This compound 796 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 in lab experiments is its selectivity for the p38 MAPK pathway, allowing for specific inhibition of this pathway without affecting other signaling pathways. However, as with any research tool, there are limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are many potential future directions for research involving 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 and the p38 MAPK pathway. One area of interest is the role of p38 MAPK in aging and age-related diseases, such as Alzheimer's disease and osteoarthritis. Another area of interest is the development of more selective inhibitors of p38 MAPK, which could have fewer off-target effects and be more effective as therapeutic agents. Additionally, the use of this compound 796 in combination with other drugs, such as chemotherapy agents, is an area of active research.
Synthesis Methods
The synthesis of 7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 involves several steps, including the reaction of 3-bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrole with 3,5-dihydroxy-6-heptenoic acid methyl ester in the presence of a base, followed by purification and isolation of the product. This synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
7-(3-Bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 796 has been used extensively in scientific research to study the p38 MAPK pathway and its role in various diseases. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, and has been used to study the effects of p38 MAPK inhibition on inflammation, apoptosis, and cell proliferation. This compound 796 has also been used in animal models of disease to investigate its potential therapeutic applications.
properties
CAS RN |
151106-12-6 |
|---|---|
Molecular Formula |
C27H28BrF2NO4 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
methyl (E,3S,5R)-7-[4-bromo-2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H28BrF2NO4/c1-16(2)26-25(28)24(17-4-8-19(29)9-5-17)27(18-6-10-20(30)11-7-18)31(26)13-12-21(32)14-22(33)15-23(34)35-3/h4-13,16,21-22,32-33H,14-15H2,1-3H3/b13-12+/t21-,22-/m0/s1 |
InChI Key |
MUTCAPXLKRYEPR-WYCPQIHASA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
SMILES |
CC(C)C1=C(C(=C(N1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
Canonical SMILES |
CC(C)C1=C(C(=C(N1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)Br |
synonyms |
7-(3-bromo-4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-pyrrol-1-yl)-3,5-dihydroxy-6-heptenoic acid methyl ester 7-BBFP-MPDH methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



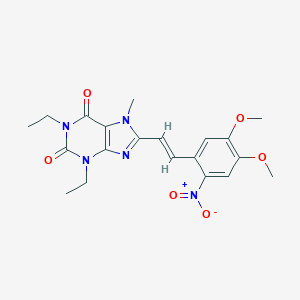
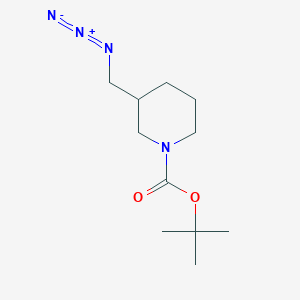
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)


